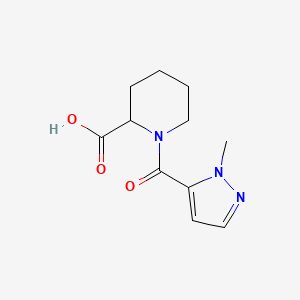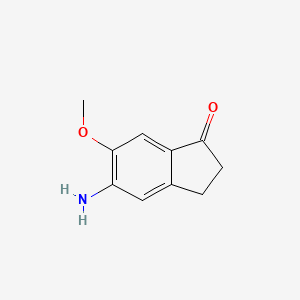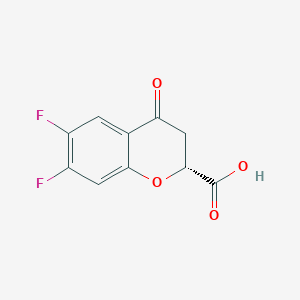
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways, ultimately affecting cell growth and proliferation.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another compound with a similar backbone but different functional groups.
(2R,3R)-3-hydroxypipecolic acid: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
The presence of fluorine atoms in (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C10H6F2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC 名称 |
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15)/t9-/m1/s1 |
InChI 键 |
NZVKQJYODNIHCT-SECBINFHSA-N |
手性 SMILES |
C1[C@@H](OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
规范 SMILES |
C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
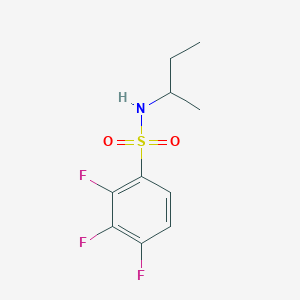
![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
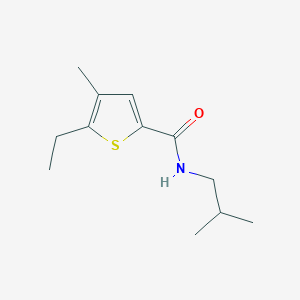
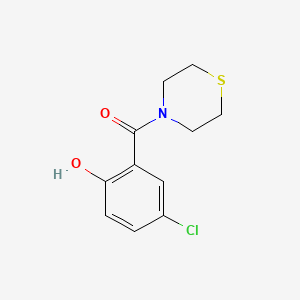



![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
